molecular formula C12H14N4O3 B2714625 2-cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034368-83-5

2-cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2714625
CAS No.: 2034368-83-5
M. Wt: 262.269
InChI Key: UNOUVSYWNHGEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a heterocyclic compound featuring a cyclopropyl group, a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety, and an acetamide linker. Its structure combines aromatic and aliphatic components, making it a candidate for studying physicochemical properties and bioactivity.

Properties

IUPAC Name

2-cyclopropyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-4-9(15-18-7)12-14-11(19-16-12)6-13-10(17)5-8-2-3-8/h4,8H,2-3,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOUVSYWNHGEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.27 g/mol. The compound features a cyclopropyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and isoxazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is often linked to their ability to inhibit biofilm formation and affect gene transcription related to microbial resistance .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
1,2,4-Oxadiazole Derivative AGram-positive8.0
1,2,4-Oxadiazole Derivative BGram-negative12.5
5-Methylisoxazole Derivative CFungal10.0

Cytotoxicity Studies

Cytotoxicity evaluations are critical in assessing the safety profile of new compounds. In vitro studies involving various cell lines (e.g., L929 and A549) demonstrated that certain derivatives exhibited varying degrees of cytotoxicity. For instance, some compounds showed increased cell viability at lower concentrations while others were toxic at higher concentrations .

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound A1007768
Compound B508975
Compound C2009279

Case Studies and Research Findings

  • Antiviral Activity : A study focused on the antiviral properties of oxadiazole derivatives found that certain compounds exhibited potent activity against Zika virus (ZIKV). The structure-activity relationship analysis indicated that specific substitutions on the oxadiazole ring enhanced antiviral efficacy .
  • Synthesis and Evaluation : Research involving the synthesis of various oxadiazole derivatives has shown promising results in terms of biological activity against resistant strains of bacteria and viruses. The presence of specific functional groups was noted to play a significant role in enhancing activity against pathogens .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Studies have indicated that compounds similar to 2-cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit promising antimicrobial properties. The incorporation of isoxazole and oxadiazole moieties has been linked to enhanced activity against various bacterial strains. Research suggests that these compounds can inhibit the growth of pathogens by disrupting their metabolic pathways .

Anti-inflammatory Effects
Research has shown that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .

Cancer Research
The compound's structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Chemical Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the isoxazole and oxadiazole rings. The synthetic pathways typically utilize common organic reactions such as cyclization and acylation, which are well-documented in the literature .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of various oxadiazole derivatives. The results indicated that compounds with similar structures to this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus at low concentrations .

Case Study 2: Anti-inflammatory Mechanism Investigation
Another research project focused on the anti-inflammatory effects of related compounds. The study found that these compounds could inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory markers in human cell lines .

Comparison with Similar Compounds

Table 1: Key Properties of Oxadiazole-Acetamide Derivatives

Compound Name Substituents (Oxadiazole Position 3) Alkyl Chain (N-Substituent) Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Source
Target Compound 5-Methylisoxazol-3-yl Cyclopropyl N/A N/A N/A N/A
11u: 2-(4-Hydroxyphenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-oxadiazolyl)methyl)acetamide Pyridin-3-yl Isopropyl 140.0–142.4 95.5 5:1
11v: 2-(4-Hydroxyphenoxy)-N-isopropyl-N-((3-phenyl-oxadiazolyl)methyl)acetamide Phenyl Isopropyl 155.5–158.5 100.0 3:1
11g: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(4-chlorophenyl)-oxadiazolyl)methyl)acetamide 4-Chlorophenyl Isopropyl 133.4–135.8 99.9 4:1
YDU: 2-cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide Methyl Cyclopentyl N/A N/A N/A
(E)-N-(3-fluoroisoxazol-5-yl)-2-(...)-acetamide (Compound 55) 3-Fluoroisoxazol-5-yl Indolin-3-ylidene N/A N/A N/A
  • Cycloalkyl vs.
  • Heteroaromatic Substitutions : Pyridinyl (11u) and phenyl (11v) groups on the oxadiazole improve thermal stability (higher melting points vs. chlorophenyl in 11g) .
  • Isomer Ratios : N-substituents influence rotational isomerism. For example, bulkier isopropyl groups (11u, 11v) show higher isomer ratios (5:1 or 3:1) compared to smaller ethyl chains (12b: 2:1) .

Functional Group Impact on Bioactivity

  • The target compound’s 5-methylisoxazole group may enhance hydrogen bonding vs. phenyl .
  • Sphingosine Kinase (SphK) Inhibition : SLP7111228 (oxadiazole-pyrrolidine-carboximidamide) shows Ki = 48 nM for SphK1 . While structurally distinct, this highlights oxadiazole’s versatility in targeting enzymes.

Q & A

Basic: What are the critical steps and optimized conditions for synthesizing this compound?

Answer:
The synthesis typically involves sequential functionalization of the oxadiazole and isoxazole moieties. Key steps include:

  • Cyclopropane Acetamide Formation: Coupling cyclopropane carboxylic acid derivatives with appropriate amines under peptide-like coupling conditions (e.g., DCC/DMAP in dry DCM) .
  • Oxadiazole Ring Construction: Cyclization of acylhydrazides with nitriles using dehydrating agents (e.g., POCl₃ or PCl₅) at 80–100°C .
  • Solvent Optimization: Polar aprotic solvents (DMF or acetonitrile) enhance reaction efficiency, while maintaining temperatures between 50–80°C minimizes side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are mandatory for verifying cyclopropane protons (δ 0.5–1.5 ppm) and oxadiazole/isoxazole ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Infrared Spectroscopy (IR): Validates amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
  • HPLC-PDA: Assesses purity (>95%) and detects trace byproducts .

Advanced: How can molecular docking resolve contradictions in proposed biological targets?

Answer:
Discrepancies between in vitro activity and hypothesized targets (e.g., kinase vs. protease inhibition) require:

  • Target Prioritization: Use databases like PDB or ChEMBL to identify proteins with binding pockets complementary to the compound’s oxadiazole and cyclopropane groups .
  • Docking Simulations: Tools like AutoDock Vina or Schrödinger Suite predict binding poses and affinity scores. Focus on hydrogen bonding (amide and oxadiazole groups) and hydrophobic interactions (cyclopropane) .
  • Validation: Compare docking results with mutagenesis studies or competitive binding assays (e.g., SPR) to confirm key residues .

Advanced: How to address unexpected spectroscopic data during structural characterization?

Answer:
If NMR signals deviate from predicted splitting (e.g., cyclopropane protons appearing as multiplets instead of doublets):

  • Dynamic Effects: Assess restricted rotation in the acetamide group using variable-temperature NMR to identify conformational isomers .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace coupling patterns in complex regions (e.g., oxadiazole-methylisoxazole junction) .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which clarifies bond angles and steric interactions .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

Answer:

  • Reagent Optimization: Replace POCl₃ with milder dehydrating agents (e.g., Burgess reagent) to reduce ester hydrolysis byproducts .
  • Flow Chemistry: Continuous flow systems enhance oxadiazole cyclization efficiency by maintaining precise temperature control and reducing reaction time .
  • DoE (Design of Experiments): Apply factorial designs to screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. acetonitrile/Et₃N) and identify robust conditions .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace cyclopropane with cyclohexane or vary methylisoxazole positions) .
  • Biological Profiling: Test analogs in enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines) .
  • QSAR Modeling: Use ML algorithms (e.g., Random Forest) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.